molecular formula C28H39NO5 B605594 Artefenomel CAS No. 1029939-86-3

Artefenomel

Número de catálogo B605594
Número CAS: 1029939-86-3
Peso molecular: 469.62
Clave InChI: XLCNVWUKICLURR-LVNZGLPESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Artefenomel is an investigational drug that has been studied for the treatment of Malaria . It is an orally active, synthetic anti-malarial compound containing an artemisinin pharmacophore .


Synthesis Analysis

The synthesis of Artefenomel involved extensive structure−activity studies . The general synthetic route used to prepare Artefenomel analogs involved optimization of three groups of amino substituents . The synthesis was carried out identically for both the pure enantiomers and racemate .


Molecular Structure Analysis

Artefenomel has a molecular formula of C28H39NO5 . Its average mass is 469.613 Da and its monoisotopic mass is 469.282837 Da .


Chemical Reactions Analysis

Artefenomel maintains the rapid onset of action and potent activity of the artemisinin derivatives while exhibiting greatly improved pharmacokinetics . It has been found to retain potent antiplasmodial activity while offering improved human microsome stability and aqueous solubility as compared to Artefenomel .


Physical And Chemical Properties Analysis

Artefenomel has a density of 1.2±0.1 g/cm3, a boiling point of 608.7±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . Its molar refractivity is 128.9±0.4 cm3 .

Aplicaciones Científicas De Investigación

  • Efficacy Against Plasmodium falciparum Malaria : Artefenomel has shown promising results in treating early Plasmodium falciparum malaria infection in healthy volunteers. Studies indicate its potential for use in single-exposure combination therapy, with a significant reduction in parasitemia observed at higher doses (McCarthy et al., 2016).

  • Treatment of Plasmodium vivax Malaria : Artefenomel is effective against both Plasmodium falciparum and Plasmodium vivax malaria. It clears parasitemia rapidly in patients and has a favorable safety profile, suggesting its utility in single-dose treatments in combination with other drugs (Phyo et al., 2016).

  • Combination with DSM265 : When used in combination with DSM265, artefenomel shows good safety and pharmacokinetic profiles, supporting its further development as a treatment for falciparum malaria (McCarthy et al., 2019).

  • Activity Against Asexual Parasites and Gametocytes : Artefenomel effectively targets asexual parasites and transmissible gametocytes in Plasmodium vivax, supporting its development as a treatment for this type of malaria (Collins et al., 2020).

  • Safety Margin for Embryotoxicity : Artefenomel has an improved safety margin for embryotoxicity compared to artesunate, making it a potentially safer option for malaria treatment (Clark et al., 2018).

  • Efficacy and Safety in Combination with Piperaquine : A study on the combination of artefenomel and piperaquine phosphate revealed challenges in achieving high efficacy with a single dose treatment, highlighting the complexities in developing effective single-dose antimalarial therapies (Macintyre et al., 2017).

  • Synthesis and Development : Artefenomel is a synthetic endoperoxide, inspired by artemisinin and its derivatives, crucial for malaria treatment, especially against resistant plasmodial species. Its development and potential for malaria control are highlighted (Badshah et al., 2018).

Direcciones Futuras

The in vivo antimalarial activity of Artefenomel supports its further clinical development as a treatment for P. vivax malaria . There are a number of new potential anti-malarial drugs currently in development .

Propiedades

InChI

InChI=1S/C28H39NO5/c1-3-26(31-14-11-29-9-12-30-13-10-29)4-2-22(1)23-5-7-27(8-6-23)32-28(34-33-27)24-16-20-15-21(18-24)19-25(28)17-20/h1-4,20-21,23-25H,5-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCNVWUKICLURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C3=CC=C(C=C3)OCCN4CCOCC4)OC5(C6CC7CC(C6)CC5C7)OO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Artefenomel

CAS RN

1029939-86-3
Record name Artefenomel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029939863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Artefenomel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11809
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ARTEFENOMEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIK029813G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
632
Citations
JS McCarthy, M Baker, P O'Rourke… - Journal of …, 2016 - academic.oup.com
… Artefenomel is a synthetic trioxolane under development that … study to characterize the artefenomel PK and pharmacodynamic (… and assess artefenomel tolerability (secondary outcome). …
Number of citations: 74 academic.oup.com
AP Phyo, P Jittamala, FH Nosten… - The Lancet Infectious …, 2016 - thelancet.com
… artefenomel in patients with malaria. Our study assessed the safety and efficacy of artefenomel … parasites in this study suggests that artefenomel-mediated clearance is not substantially …
Number of citations: 186 www.thelancet.com
PJ Rosenthal - The Lancet Infectious Diseases, 2016 - thelancet.com
… Additionally, it remains unclear whether artefenomel will be subject to the same resistance … whether artefenomel will circumvent artemisinin resistance. In summary, artefenomel will …
Number of citations: 17 www.thelancet.com
JS McCarthy, T Rückle, SL Elliott… - Antimicrobial Agents …, 2019 - Am Soc Microbiol
… , pharmacokinetics, and pharmacodynamics of artefenomel and DSM265 administered in … of artefenomel and DSM265 on day 7. Cohort 1 (n = 8) received 200 mg artefenomel plus …
Number of citations: 29 journals.asm.org
Y Adoke, R Zoleko-Manego, S Ouoba, AB Tiono… - Malaria Journal, 2021 - Springer
… min of the start of artefenomel administration were to be re-dosed. Patients who vomited from 5 min after the start of artefenomel administration continued to take the artefenomel dose (if …
Number of citations: 34 link.springer.com
HS Kim, JT Hammill, RK Guy - Journal of Medicinal Chemistry, 2017 - ACS Publications
… Optimization of artefenomel analogs. A. General synthetic route used to prepare artefenomel analogs. B. Representative compounds from structure–activity relationship (SAR) studies of …
Number of citations: 18 pubs.acs.org
A Gansane, M Lingani, A Yeka, A Nahum… - Malaria Journal, 2023 - Springer
… of artefenomel exposure to the clinical and parasitological activity of ferroquine/artefenomel could … Parasite clearance was faster with ferroquine/artefenomel versus ferroquine alone. All …
Number of citations: 1 link.springer.com
J Jourdan, H Matile, E Reift, O Biehlmaier… - ACS infectious …, 2016 - ACS Publications
The singular structure of artemisinin, with its embedded 1,2,4-trioxane heterocycle, has inspired the discovery of numerous semisynthetic artemisinin and structurally diverse synthetic …
Number of citations: 34 pubs.acs.org
BR Blank, J Gut, PJ Rosenthal… - ACS Medicinal Chemistry …, 2023 - ACS Publications
… Here we evaluate RLA-3107, a desymmetrized, regioisomeric form of artefenomel in vitro … as compared to artefenomel. We also report in vivo efficacy data for artefenomel and its …
Number of citations: 5 pubs.acs.org
F Macintyre, Y Adoke, AB Tiono, TT Duong… - BMC medicine, 2017 - Springer
… Exploratory data suggested that the combination of artefenomel and piperaquine phosphate … The primary objective of the study was to determine whether a single dose of artefenomel (…
Number of citations: 54 link.springer.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.